2-Sulfinobenzoic acid

Descripción

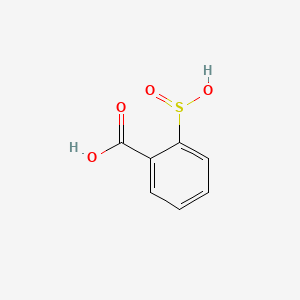

Structure

3D Structure

Propiedades

Número CAS |

13165-80-5 |

|---|---|

Fórmula molecular |

C7H6O4S |

Peso molecular |

186.19 g/mol |

Nombre IUPAC |

2-sulfinobenzoic acid |

InChI |

InChI=1S/C7H6O4S/c8-7(9)5-3-1-2-4-6(5)12(10)11/h1-4H,(H,8,9)(H,10,11) |

Clave InChI |

KRSZKHITONYRDD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)O)S(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 2 Sulfinobenzoic Acid and Its Structural Analogues

Oxidative Synthesis Routes to 2-Sulfinobenzoic Acid

Oxidative methods provide a direct route to the sulfinic acid functional group by increasing the oxidation state of a sulfur-containing precursor. These pathways often begin with thiol or disulfide compounds.

Controlled Oxidation of Thiol and Disulfide Precursors (e.g., from degradation of thiomersal)

A notable pathway to this compound involves the degradation of thimerosal (B151700) (also known as thiomersal). The decomposition process in aqueous solutions confirms that thiosalicylic acid and ethylmercuric hydroxide (B78521) are the initial products. advancedsciencenews.com The thiosalicylic acid can then undergo oxidation to form its disulfide dimer, 2,2'-dithiosalicylic acid (also known as 2,2'-dithiodibenzoic acid). advancedsciencenews.com

Further investigation into the degradation of thimerosal reveals a more complex and direct route to this compound. The process begins with the initial oxidation of thimerosal to dithiosalicylic acid. chemicalbook.comgoogle.com A key subsequent step is the cleavage of the disulfide bond within the dithiosalicylic acid molecule, a reaction facilitated by the ethylmercuric ion released from thimerosal. chemicalbook.comgoogle.comorgsyn.org This cleavage results in the concurrent oxidation to form this compound. chemicalbook.comgoogle.com Specifically, for each mole of dithiosalicylic acid that reacts, 0.5 moles of this compound are formed, alongside the reformation of 1.5 moles of thimerosal. chemicalbook.com In the presence of copper ions, further oxidation to 2-sulfobenzoic acid has also been observed. chemicalbook.comorgsyn.org

Thimerosal → Thiosalicylic Acid + Ethylmercuric ion

2 Thiosalicylic Acid → 2,2'-Dithiosalicylic Acid (Dimerization)

2,2'-Dithiosalicylic Acid + Ethylmercuric ion → this compound + Thimerosal

Transformation of Substituted Benzoic Acid Derivatives (e.g., 2-substituted-4-toluenesulfonic acid oxidation)

While direct oxidation of a substituted toluenesulfonic acid to a sulfinobenzoic acid is not a commonly cited specific pathway, the transformation of substituted benzoic acid derivatives represents a valid theoretical approach, typically proceeding through the reduction of a sulfonyl chloride intermediate. For instance, a substituted benzoic acid can be converted into a more reactive derivative, which is then transformed into the target sulfinic acid.

A general, analogous pathway for preparing aromatic sulfinic acids, such as p-toluenesulfinic acid, involves the reduction of the corresponding sulfonyl chloride (p-toluenesulfonyl chloride). orgsyn.org This principle can be extended to benzoic acid derivatives. The synthesis would begin with a substituted benzoic acid, which would first undergo sulfonation followed by conversion to a sulfonyl chloride. This intermediate, a carboxybenzenesulfonyl chloride, is then reduced to yield the desired sulfinobenzoic acid. This multi-step transformation relies on the accessibility of the sulfonyl chloride derivative of the parent benzoic acid.

Sulfonation-Based Preparations and Subsequent Functionalization (e.g., preparation of 2-amino-4-sulfobenzoic acid)

The synthesis of sulfinic acids from sulfonic acids is one of the most fundamental and widely used approaches. google.comchez-alice.fr Since direct sulfonation of an aromatic ring yields a sulfonic acid (-SO₃H), a subsequent reduction step is required to obtain the sulfinic acid (-SO₂H). The most common industrial and laboratory method involves converting the sulfonic acid to a sulfonyl chloride (-SO₂Cl) intermediate, which is then reduced. google.com

The general process is as follows:

Sulfonation : An aromatic compound (e.g., benzoic acid) is treated with a sulfonating agent like fuming sulfuric acid to introduce a sulfonic acid group, yielding a sulfobenzoic acid.

Chlorination : The resulting sulfonic acid is converted to its sulfonyl chloride derivative (e.g., 2-carboxybenzenesulfonyl chloride) using reagents like phosphorus pentachloride or thionyl chloride. orgsyn.org

Reduction : The sulfonyl chloride is reduced to the corresponding sulfinic acid. google.com

A variety of reducing agents are effective for this final step, with the choice of reagent influencing reaction conditions and yield.

| Reducing Agent | Typical Conditions | Reference |

| Zinc (Zn) Dust | Acidic or neutral aqueous/alcoholic solution | orgsyn.orggoogle.com |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often with a buffer like disodium (B8443419) hydrogenphosphate | google.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | |

| Sodium Hydride (NaH) | ||

| Sodium Sulfide (B99878) (Na₂S) | Aqueous or alcoholic solution | google.com |

The example provided in the outline, the preparation of 2-amino-4-sulfobenzoic acid, results in a sulfonic acid, not a sulfinic acid. Its synthesis involves the sulfonation of o-nitrotoluene with fuming sulfuric acid, followed by a self-oxidation-reduction reaction under basic conditions to simultaneously reduce the nitro group to an amine and oxidize the methyl group to a carboxylic acid. google.comgoogle.com To convert this product to the corresponding sulfinic acid, it would first need to be transformed into its diazonium salt to remove the amino group, followed by conversion to the sulfonyl chloride and subsequent reduction as described above.

Derivatization-Enabled Synthetic Pathways (e.g., for carboxylic acids)

This category encompasses methods where a functional group on the benzoic acid ring is chemically modified or "derivatized" to facilitate the introduction of the sulfinic acid moiety.

One prominent example is the reaction of diazonium salts with sulfur dioxide. google.com This pathway begins with an aminobenzoic acid, such as anthranilic acid (2-aminobenzoic acid). The amino group is derivatized into a diazonium salt using nitrous acid (generated from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with sulfur dioxide, often in the presence of a copper catalyst, to introduce the sulfinic acid group, displacing the diazonium group.

Another key derivatization is the conversion to a sulfonyl chloride, as detailed in section 2.2. The sulfonyl chloride is a versatile intermediate that can be considered a derivative of the sulfonic acid. Its reduction is a cornerstone of sulfinic acid synthesis. google.comchez-alice.frgoogle.com Research has shown that sulfonyl chlorides can be reduced in situ to generate sulfinic acids, which can then be used to synthesize other derivatives like sulfinamides in a one-pot procedure. nih.gov

Chemoenzymatic and Biocatalytic Approaches to Sulfinobenzoic Acids

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations that can be difficult to achieve with traditional chemical methods. nih.govmdpi.comnih.gov In the context of sulfinic acids, biocatalytic approaches focus on the controlled oxidation of thiols.

A class of enzymes known as thiol dioxygenases (TDOs) are capable of catalyzing the oxidation of thiols directly to sulfinic acids using molecular oxygen. rsc.org A well-studied example is cysteine dioxygenase (CDO), which converts the amino acid L-cysteine into L-cysteine sulfinic acid. rsc.orgresearchgate.net This enzymatic reaction is a key step in sulfur metabolism in many organisms.

While a specific enzyme that catalyzes the direct oxidation of thiosalicylic acid to this compound is not widely documented in the researched literature, the existence of TDOs provides a clear biocatalytic precedent. A hypothetical chemoenzymatic strategy for this compound would involve identifying or engineering a thiol dioxygenase with substrate specificity for thiosalicylic acid. Such an enzyme could offer a green and highly selective alternative to chemical oxidation methods. Current research focuses on understanding the substrate scope of known TDOs and using them for the synthesis of sulfinylated peptides and other complex molecules. advancedsciencenews.comresearchgate.net

Elucidation of Reaction Mechanisms and Transformational Pathways of 2 Sulfinobenzoic Acid

Nucleophilic and Electrophilic Reactivity of the Sulfino Group

The sulfino (-SO₂H) group is amphoteric in its redox chemistry. The sulfur atom, in an intermediate oxidation state (+4), can act as a nucleophile through its lone pair of electrons or be susceptible to electrophilic attack. It can be oxidized to a higher oxidation state (+6) or reduced to lower states.

The oxidation of 2-sulfinobenzoic acid to its corresponding sulfonic acid derivative, 2-sulfobenzoic acid, is a notable transformation. This reaction is significantly facilitated by the presence of metal ions, particularly copper (II) ions (Cu²⁺). asm.orgresearchgate.net Studies on the decomposition of thimerosal (B151700), which leads to the formation of this compound, have shown that its subsequent oxidation to 2-sulfobenzoic acid is catalyzed by Cu²⁺. asm.orgresearchgate.net

While the detailed, step-by-step mechanism is complex, the process generally involves the sulfinic acid acting as a reducing agent and being oxidized by an oxidizing species, with the copper ion acting as a catalyst. The presence of copper ions can facilitate the formation of reactive oxygen species or form a complex with the sulfinate, making it more susceptible to oxidation. Abiotic reactions have demonstrated that the oxidation of sulfinobenzoic acid to 2-sulfobenzoic acid was catalyzed by as little as 50 ppb of Cu²⁺ ions. asm.org

Table 1: Oxidation of this compound

| Reactant | Reagent/Catalyst | Product | Source(s) |

|---|

The reduction of the sulfino group in this compound is less commonly documented in the available literature compared to its oxidation. However, related transformations provide insight into its potential reactivity. For instance, in a synthetic route for the drug Bitopertin, the precursor 2-carboxy-4-fluorobenzenesulfonyl chloride was transformed into the corresponding 2-carboxy-4-fluorobenzenesulfinic acid (a derivative of this compound) under unspecified "reductive conditions". This indicates that the reduction of a sulfonyl chloride can yield a sulfinic acid. Further reduction of the sulfinic acid group itself could potentially lead to thiols or disulfides, though specific examples for this compound are not detailed in the provided research.

Mechanisms of Oxidation to Sulfonic Acid Derivatives (e.g., to 2-sulfobenzoic acid with copper ions)

Intramolecular Cyclizations and Rearrangement Mechanisms

The literature reviewed does not provide specific examples of intramolecular cyclization or rearrangement mechanisms involving this compound itself. In principle, the presence of two adjacent functional groups—carboxylic acid and sulfinic acid—could allow for intramolecular reactions under certain conditions, potentially forming a cyclic sulfo-anhydride type structure. However, such transformations are not well-documented for this specific compound.

General organic chemistry principles describe numerous intramolecular cyclization reactions, such as the Dieckmann condensation for diesters libretexts.orgopenstax.org or the cyclization of hydroxy acids to form lactones. youtube.com These reactions typically involve the formation of five- or six-membered rings through the intramolecular attack of a nucleophile on an electrophilic center. libretexts.orgopenstax.org While analogous reactions for this compound can be hypothesized, they are not substantiated by the available research findings.

Intermolecular Reaction Pathways in Organic Synthesis (e.g., nucleophilic acyl substitution reactions of carboxylic acids)

The carboxylic acid moiety of this compound can undergo intermolecular reactions typical of this functional group, most notably nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile.

The general mechanism proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group (in this case, water, often after protonation).

This pathway allows for the conversion of carboxylic acids into esters (with alcohol nucleophiles), amides (with amine nucleophiles), and other derivatives. The reaction is often catalyzed by acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, and to convert the -OH into a better leaving group (-OH₂⁺). The reactivity of the carboxylic acid derivative is determined by the stability of the leaving group. The presence of the sulfino group, being electron-withdrawing, would likely increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity toward nucleophiles.

Role of this compound as an Intermediate in Degradation Processes (e.g., thimerosal decomposition, dithiodibenzoic acid biodegradation)

This compound is a key intermediate in the abiotic degradation pathway of thimerosal, a mercury-containing preservative. researchgate.net The decomposition of thimerosal initially yields thiosalicylic acid, which can oxidize and dimerize to form 2,2′-dithiodibenzoic acid. asm.orgresearchgate.net A crucial subsequent step involves the cleavage of the disulfide bond of 2,2′-dithiodibenzoic acid by the ethylmercuric ion, which is also released from thimerosal. This reaction results in the concurrent formation of this compound. asm.orgresearchgate.net

Specifically, for each mole of 2,2′-dithiodibenzoic acid that reacts, 0.5 moles of this compound are formed alongside the reformation of 1.5 moles of thimerosal. researchgate.net This indicates a complex reaction stoichiometry.

In the context of biodegradation, 2,2′-dithiodibenzoic acid is a metabolite from the breakdown of dibenzothiophene (B1670422) found in fossil fuels. asm.org While soil bacteria like Variovorax sp. can degrade 2,2′-dithiodibenzoic acid, studies have shown no evidence that 2-sulfobenzoic acid is an intermediate in this particular biological pathway. asm.org However, this compound was detected as a product from the abiotic reaction of 2,2′-dithiodibenzoic acid with the ethylmercuric ion released from thimerosal, highlighting its role in chemical rather than biological degradation pathways under these studied conditions. asm.org

Table 2: this compound in Degradation Pathways

| Original Compound | Precursor to this compound | Process | Source(s) |

|---|---|---|---|

| Thimerosal | 2,2′-Dithiodibenzoic acid | Abiotic decomposition/cleavage by ethylmercuric ion | asm.org, researchgate.net |

Computational and Theoretical Investigations of 2 Sulfinobenzoic Acid Systems

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are employed to calculate the fundamental properties of 2-sulfinobenzoic acid, offering insights into its stability, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. mdpi.com By approximating the electron density of the system, DFT can accurately calculate various molecular descriptors. For this compound, DFT calculations are essential for optimizing its three-dimensional geometry and for determining properties such as orbital energies, molecular electrostatic potential (MEP), and reactivity indices. mdpi.com

DFT studies on related benzoic acid systems demonstrate that functionals like B3LYP combined with basis sets such as 6-311++G(d,p) provide reliable results for both molecular structure and vibrational frequencies. The MEP map generated through DFT can identify the electrophilic and nucleophilic sites, with the acidic protons of the carboxylic and sulfinic acid groups appearing as positive potential regions, and the oxygen atoms as negative potential regions, indicating their roles in intermolecular interactions. rsc.org

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the molecule's chemical behavior. mdpi.commdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com These calculations can predict the molecule's propensity to donate or accept electrons in chemical reactions. While extensive DFT studies specifically targeting this compound are not widely published, computed properties from databases provide a baseline understanding. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H6O4S | PubChem nih.gov |

| Molecular Weight | 186.19 g/mol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 83.83 Ų | ChemScene chemscene.com |

| XLogP3 | 0.6 | PubChem nih.gov |

Ab initio molecular dynamics (AIMD) is a simulation method that calculates the forces acting on atoms from first-principles quantum mechanical calculations at each time step, providing a powerful tool for exploring the conformational landscape and dynamic behavior of a molecule without pre-parameterized force fields. nih.govbiorxiv.orgcam.ac.uk

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Molecular Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the intricate details of chemical reactions, including the step-by-step mechanism and the energies of transient species.

Theoretical calculations can map the potential energy surface of a reaction, identifying the minimum energy pathways from reactants to products. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface. smu.edu The energy of the transition state relative to the reactants determines the activation energy, a key parameter in chemical kinetics. ethz.chopenstax.org

For this compound, this approach can be applied to understand its formation and degradation pathways. For example, it is known to be a degradation product of thimerosal (B151700), where oxidation of dithiosalicylic acid occurs. researchgate.netakjournals.com Computational modeling could elucidate the precise mechanism of this oxidation, including the role of intermediates and the energetics of each step. Similarly, the isomerization of related compounds, such as this compound dichloride, can be investigated to understand the relative stability of different isomers and the energy barriers for their interconversion. scribd.com By combining quantum chemical calculations with transition state theory, it is possible to predict reaction rate constants and build kinetic models that describe the concentration of species over time. rsc.orgnih.gov

The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule, especially for a polar compound like this compound. weebly.com Computational models account for these solvent effects in two primary ways: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to include bulk solvent effects. numberanalytics.com Explicit models involve including a number of individual solvent molecules in the simulation box around the solute. nih.gov This approach, often combined with molecular dynamics, allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the acidic protons of this compound and water molecules.

Solvation dynamics, which describes how the solvent shell reorganizes in response to a change in the solute's electronic structure (e.g., upon electronic excitation), can be modeled to understand processes like Stokes shifts observed in spectroscopy. rsc.orgiastate.edu The failure of linear response approximations in some polar liquids underscores the complexity of these interactions, necessitating advanced simulation techniques to accurately capture the system's behavior. rsc.org

Prediction of Reaction Mechanisms and Kinetic Profiles

Theoretical Spectroscopy for Vibrational and Electronic Signatures

Computational methods are essential for interpreting and assigning experimental spectra by predicting the vibrational and electronic transitions of a molecule.

Theoretical calculations, primarily using DFT, can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These predicted spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to make detailed assignments of the observed bands. mdpi.comnih.gov For this compound, theoretical vibrational spectroscopy can help assign characteristic frequencies for the functional groups present. Anharmonic calculations can further refine these predictions, providing more accurate frequencies by accounting for the non-quadratic nature of the potential energy surface. tu-braunschweig.de

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source/Analogy |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~3500-3600 (monomer), ~2500-3300 (dimer) | Benzoic Acid Studies mdpi.com |

| Carboxylic Acid (C=O) | Stretching | ~1700-1750 | Benzoic Acid Studies mdpi.com |

| Carboxylic Acid (C-O) | Stretching | ~1210-1320 | Dicarboxylic Acid Data naturalspublishing.com |

| Sulfinic Acid (S=O) | Stretching | ~1090-1115 | Sulfinato Complex Data researchgate.net |

| Sulfinic Acid (S-O) | Stretching | ~830-910 | General Sulfinic Acid Data |

| Aromatic Ring (C-H) | Stretching | ~3000-3100 | General Aromatic Compounds |

| Aromatic Ring (C=C) | Stretching | ~1400-1600 | Benzoic Acid Studies mdpi.com |

Electronic signatures are investigated using methods like Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic excitation energies and oscillator strengths that correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. These calculations help to identify the nature of the electronic transitions, such as π→π* transitions within the benzene (B151609) ring or n→π* transitions involving the lone pairs on the oxygen atoms. Two-dimensional electronic spectroscopy, a more advanced technique, can be modeled to understand complex dynamics like energy transfer and wavepacket motion following excitation. tum.de

Computational Design of this compound Analogues and Derivates

Extensive literature searches did not yield specific studies focused on the computational design of analogues and derivatives of this compound. While there is a substantial body of research on the computational design and theoretical investigation of other benzoic acid derivatives, this level of detailed computational analysis does not appear to have been published for this compound itself.

Computational chemistry techniques, such as Density Functional Theory (DFT) and molecular docking, are powerful tools for designing novel molecules and predicting their properties. These methods are widely applied in drug discovery and materials science. For instance, studies on various benzoic acid derivatives have utilized these techniques to predict binding affinities to biological targets, analyze electronic properties, and guide the synthesis of new compounds with desired activities.

However, at present, there is a lack of publicly available research that specifically applies these computational design strategies to the this compound scaffold to generate and evaluate new analogues or derivatives. Therefore, no detailed research findings or corresponding data tables on this specific topic can be provided.

Advanced Spectroscopic Characterization Techniques for 2 Sulfinobenzoic Acid and Its Derivatives

Vibrational Spectroscopy for Structural and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and probing the structural arrangement of 2-sulfinobenzoic acid.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrations of particular bonds and functional groups.

For carboxylic acids like this compound, characteristic vibrational bands are expected. libretexts.org The O–H stretch of the carboxylic acid group typically appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration is observed as a strong, intense band between 1760 and 1690 cm⁻¹. libretexts.org Additionally, the C–O stretch and O–H bend are found in the ranges of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹, respectively. libretexts.org For the sulfino group, characteristic S=O stretching frequencies are also anticipated, although these can be influenced by the molecular environment. In related compounds, the SO₂ twisting mode has been observed at 365 cm⁻¹. researchgate.net

In the context of benzoic acid and its derivatives, shifts in the carbonyl bond frequencies can indicate coordination with other molecules. For instance, a study on europium(III) complexes with benzoic acid showed a shift in the v(COO⁻) frequencies upon complexation. researchgate.net The analysis of 2-chlorobenzoic acid, a related derivative, also demonstrates the utility of FTIR in conjunction with computational methods to assign vibrational modes. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for Functional Groups Relevant to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid | O–H Stretch | 3300-2500 (broad) |

| Carbonyl | C=O Stretch | 1760-1690 |

| Carboxylic Acid | C–O Stretch | 1320-1210 |

| Carboxylic Acid | O–H Bend | 1440-1395 and 950-910 |

| Sulfinyl Group | S=O Stretch | Specific data for this compound is not readily available in the provided search results. |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It provides information on molecular vibrations, offering a detailed structural fingerprint. horiba.com While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

For carboxylic acids, the carbonyl (C=O) stretching frequency is also a prominent feature in the Raman spectrum, though its intensity can vary. ias.ac.in Studies on benzoic acid have identified its Raman spectrum, which can be used as a reference for its derivatives. ias.ac.inresearchgate.net The degree of polymerization and ionization in carboxylic acids can influence the Raman spectra. ias.ac.in

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by orders of magnitude for molecules adsorbed onto a roughened metal surface. researchgate.net This technique is extremely sensitive and selective, providing detailed structural information. researchgate.net For a molecule like this compound, SERS could be employed to obtain high-quality spectra, even at low concentrations, by adsorbing it onto a suitable metallic substrate.

Table 2: Key Raman Bands for Analyzing Carboxylic Acids and Aromatic Systems

| Functional Group/Vibration | Description | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | Lowered in associated acids compared to esters/aldehydes. | < 1670 |

| C=C Stretch (Aromatic) | Indicates unsaturation. | ~1661 |

| CH₂ Scissoring | Used as a reference for calculating unsaturation. | ~1444 |

| =C–H Deformation (cis) | Indicates cis-isomer content. | ~1272 |

| S-S Stretch | Present in proteins with disulfide bridges. | 500-550 |

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).

For 2-sulfobenzoic acid, a closely related compound, a proton NMR spectrum shows a single peak at 4.2 ppm. biosynth.com The chemical shifts and coupling patterns of the aromatic protons in this compound would provide clear information about the substitution pattern on the benzene (B151609) ring. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, while the proton of the sulfinic acid group would also have a characteristic chemical shift.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring. For the related 2-sulfobenzoic acid cyclic anhydride (B1165640), ¹³C NMR data is available, which can serve as a comparative reference. spectrabase.com

Table 3: Expected NMR Resonances for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Notes |

| ¹H | Aromatic Protons | 7.0 - 8.5 | Splitting patterns will reveal substitution. |

| ¹H | Carboxylic Acid Proton | 10 - 13 (broad) | Often exchanges with solvent. |

| ¹H | Sulfinic Acid Proton | Specific data not readily available. | Chemical shift will be concentration and solvent dependent. |

| ¹³C | Carbonyl Carbon | 160 - 180 | Characteristic of carboxylic acids. |

| ¹³C | Aromatic Carbons | 120 - 150 | Specific shifts depend on substituent effects. |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for analyzing complex mixtures and for the sensitive quantification of organic acids. jasem.com.trnih.gov An LC-MS method can be developed for the analysis of this compound, allowing for its separation from other components and its subsequent detection and quantification. osti.govmdpi.com The mass spectrometer would provide the accurate molecular weight of the compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, yielding a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov

Matrix-assisted laser desorption/ionization (MALDI) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile molecules. nih.gov While often used for biomolecules, MALDI-MS can also be applied to smaller organic molecules, including those derived from benzoic acid. mdpi.comresearchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix, which absorbs the laser energy and facilitates the ionization of the analyte with minimal fragmentation. mdpi.com For acidic analytes like this compound, specific matrices and analysis in negative ion mode might be necessary to obtain optimal results. MALDI-TOF (time-of-flight) mass spectrometry can provide high-resolution mass data. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

X-ray Crystallography and Diffraction (XRD) for Solid-State Structure Determination

In a series of synthesized complexes, the 4-sulfinobenzoate ligand, in its monoanionic (HL⁻) or dianionic (L²⁻) form, demonstrates versatile coordination modes. For instance, in the complexes {[Zn(HL)₂(H₂O)₂]n·2nH₂O} and {[Cd(HL)₂(H₂O)₂]n·2nH₂O}, the adjacent metal centers are bridged by the sulfinate group of the HL⁻ monoanion in a bis-monodentate fashion, creating one-dimensional (1D) polymer chains. rsc.org In another derivative, [CdL(2,2′-bipy)(H₂O)₂]₂, two cadmium centers are bridged by a pair of L²⁻ dianions, where the carboxylate group binds in a bidentate manner (η²) and the sulfinate group binds in a monodentate fashion (η¹). rsc.org

These structural analyses reveal that the sulfinate group is an effective coordinating agent, often preferred over the carboxyl group in binding to metal centers. rsc.org The studies also show how non-covalent interactions, such as hydrogen bonding and π–π stacking, contribute to the formation of extended three-dimensional supramolecular networks. rsc.org

Below is a table summarizing crystallographic data for selected coordination complexes of 4-sulfinobenzoic acid, illustrating the type of structural information obtained from XRD analysis.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| {[Zn(HL)₂(H₂O)₂]n·2nH₂O} (1) | C₁₄H₁₈O₁₀S₂Zn | Monoclinic | P2₁/c | 1D chain structure; Zn(II) in a distorted octahedral geometry; sulfinate groups bridge Zn(II) centers. |

| {[Cd(HL)₂(H₂O)₂]n·2nH₂O} (2) | C₁₄H₁₈CdO₁₀S₂ | Monoclinic | P2₁/c | Isostructural with complex 1; 1D chain with Cd(II) centers bridged by sulfinate groups. |

| [CdL(2,2′-bipy)(H₂O)₂]₂ (3) | C₃₄H₃₂Cd₂N₄O₁₂S₂ | Triclinic | P-1 | Dinuclear structure; Cd(II) in a distorted pentagonal bipyramid geometry; L²⁻ ligand bridges via carboxylate and sulfinate groups. |

| [ZnL(4,4′-bipy)(H₂O)₃]n (4) | C₁₇H₁₇N₂O₇SZn | Monoclinic | P2₁/n | 1D chain formed by bridging 4,4'-bipyridine (B149096) ligands; L²⁻ acts as a terminal monodentate ligand via the sulfinate group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. bioglobax.com The absorption of this radiation promotes electrons from a ground electronic state to a higher energy excited state. bioglobax.com The specific wavelengths of light absorbed are characteristic of the chromophores—the parts of a molecule responsible for its color—and are related to the electronic transitions within the molecule, primarily n→π* (promotion of an electron from a non-bonding orbital to an anti-bonding π orbital) and π→π* (promotion of an electron from a bonding π orbital to an anti-bonding π orbital). ufg.bruobabylon.edu.iq

For this compound, the primary chromophore is the benzene ring substituted with a carboxyl group and a sulfinic acid group. The electronic spectrum is expected to be similar to that of other substituted benzoic acids. rsc.org A study on benzoic acid in aqueous solutions at different pH values provides a relevant model. rsc.org The UV spectrum of benzoic acid shows two main absorption bands, often referred to as the B-band (benzenoid) and C-band. rsc.org

π→π Transitions:* These are typically high-energy, intense absorptions. For benzoic acid at an acidic pH (in its protonated form), a strong absorption peak (B-band) is observed around 230 nm. rsc.org A second, broader band (C-band) associated with the aromatic system appears around 274 nm. rsc.org

n→π Transitions:* The carbonyl (C=O) and sulfinyl (S=O) groups in this compound contain non-bonding electrons (n-electrons). The n→π* transitions associated with these groups are generally much weaker in intensity than π→π* transitions and may be observed as shoulders on the main absorption bands or be obscured by them. researchgate.net

The position and intensity of these absorption bands are sensitive to the chemical environment, such as solvent polarity and pH. uobabylon.edu.iqrsc.org For example, the deprotonated form of benzoic acid (benzoate), present at basic pH, exhibits a blue shift (a shift to shorter wavelengths), with its absorption maxima appearing at approximately 225 nm and 269 nm. rsc.org This shift occurs because the electronic structure of the chromophore is altered upon deprotonation.

The relationship between absorbance and concentration is described by the Beer-Lambert Law, making UV-Vis spectroscopy a valuable tool for quantitative analysis once a calibration curve has been established.

| Species | pH Condition | Absorption Band | λmax (nm) | Associated Transition Type |

|---|---|---|---|---|

| Benzoic Acid (Neutral) | Acidic (pH 2.5) | B-band | 230 | π→π |

| Benzoic Acid (Neutral) | Acidic (pH 2.5) | C-band | 274 | π→π |

| Benzoate (Anion) | Basic (pH 8.0) | B-band | 225 | π→π |

| Benzoate (Anion) | Basic (pH 8.0) | C-band | 269 | π→π |

Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ionoptika.comsusos.com XPS operates on the principle of the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. uprm.edu The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. susos.com Since each element has a unique set of binding energies, XPS can identify the elements present on a surface (typically the top 1-10 nm). susos.com

A key feature of XPS is its ability to detect small shifts in the binding energies of core electrons, known as chemical shifts. uprm.edu These shifts are caused by changes in the local chemical environment of an atom, such as its oxidation state or the type of atoms it is bonded to. uprm.edu This makes XPS particularly useful for characterizing the functional groups in a molecule like this compound.

For this compound, XPS can provide a quantitative elemental analysis of carbon, oxygen, and sulfur on a sample's surface. More importantly, it can distinguish the sulfur atom in the sulfinate group (-SO₂H) from other sulfur oxidation states, such as sulfide (B99878) (-S-), sulfone (-SO₂-), or sulfonate (-SO₃H). The binding energy of the sulfur 2p (S 2p) core level is highly sensitive to the oxidation state of the sulfur atom. As the oxidation state of sulfur increases (i.e., as it becomes bonded to more electronegative oxygen atoms), the S 2p binding energy shifts to higher values.

While specific XPS data for this compound is not present in the provided search results, extensive reference data exists for organic sulfur compounds. Sulfinic acids and their salts (sulfinates) are expected to have S 2p binding energies intermediate between thioethers/thiols and sulfonic acids/sulfonates. Based on data for related compounds, the S 2p peak for the sulfinate group would be anticipated in the range of 166-167.5 eV. researchgate.net In contrast, sulfonic acid groups (-SO₃H) show S 2p peaks at higher binding energies, typically around 168.1-168.4 eV. researchgate.netnih.govresearchgate.net This clear separation allows for the unambiguous identification of the sulfinate functionality.

| Sulfur Functional Group | Example Compound Type | Typical S 2p3/2 Binding Energy (eV) |

|---|---|---|

| Thiol/Thioether | R-SH / R-S-R' | 163.1 - 164.2 |

| Sulfoxide | R-S(=O)-R' | 166.0 - 167.5 |

| Sulfinic Acid/Sulfinate | R-SO₂H | ~166 - 167.5 (expected) |

| Sulfone | R-SO₂-R' | ~168.1 |

| Sulfonic Acid/Sulfonate | R-SO₃H | 168.1 - 168.4 |

| Inorganic Sulfate | SO₄²⁻ | ~168.8 |

Note: These are typical values and can vary slightly based on the specific molecular structure and instrument calibration.

Applications of 2 Sulfinobenzoic Acid in Advanced Organic Synthesis and Functional Materials Development

2-Sulfinobenzoic Acid as a Reagent and Building Block in Organic Transformations

This compound serves as a valuable precursor and reagent in a variety of organic reactions. The distinct reactivity of its two functional groups—the carboxylic acid and the sulfinic acid—can be selectively exploited to construct intricate molecular architectures.

The structure of this compound makes it an adept building block for synthesizing complex organic molecules, including pharmaceutically relevant heterocyclic compounds. Heterocycles are core structures in many drug molecules, and developing efficient synthetic routes to these scaffolds is a key focus of medicinal chemistry. ki.se While many synthetic strategies for heterocycles exist, utilizing readily available precursors like benzoic acid derivatives is common. ki.se

A notable example involves the use of a sulfinobenzoic acid derivative in the synthesis of Bitopertin, a glycine (B1666218) reuptake inhibitor. In this multi-step synthesis, a related precursor is transformed under reductive conditions to yield a sulfinobenzoic acid intermediate. scribd.com This intermediate is then further modified, demonstrating the role of the sulfinobenzoic acid moiety as a crucial component in constructing the final complex molecule. scribd.com The sulfinic acid group can also be a product of specific chemical transformations, such as the oxidative cleavage of disulfides. For instance, this compound is formed during the degradation of thimerosal (B151700), where the disulphide bond of the intermediate dithiosalicylic acid is cleaved. researchgate.net This reactivity highlights its role as both a starting material and a product in complex reaction pathways. The synthesis of various sulfur-containing heterocycles, such as thiazoles, thiophenes, and their benzo-fused analogs, often relies on precursors that can provide both the sulfur heteroatom and the necessary carbon framework, a role that this compound and its derivatives are suited to fill. organic-chemistry.org

The functional groups of this compound lend themselves to applications in catalysis and coordination chemistry. Sulfonic acids, which are the oxidized form of sulfinic acids, are well-established as effective Brønsted acid catalysts for numerous organic reactions, including esterifications, alkylations, and hydrations. mdpi.comwikipedia.org By immobilizing sulfonic acid groups onto solid supports like silica (B1680970), titania, or polystyrene, robust and recyclable solid acid catalysts can be created. mdpi.comwikipedia.org These materials are considered sustainable alternatives to traditional mineral acids and are used in the synthesis of fine chemicals and heterocycles. mdpi.com

Synthesis of Complex Organic Molecules and Heterocycles

Strategies for Derivatization for Enhanced Analytical Performance and Synthetic Utility

Chemical modification, or derivatization, of an analyte is a common strategy in analytical chemistry to improve its detection and separation. nih.gov The two functional groups of this compound provide convenient handles for such modifications.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic compounds. However, highly polar molecules can be challenging to retain and separate on common reversed-phase columns. mdpi.com Derivatization is often employed to modify the analyte's polarity, enhance its hydrophobicity, and improve its chromatographic behavior. nih.gov

| Derivatization Reaction | Reagent | Functional Group Targeted | Purpose in Chromatography |

| Esterification | Alcohol (e.g., Methanol, Ethanol) | Carboxylic Acid (-COOH) | Increases hydrophobicity for better retention in reversed-phase HPLC; can introduce a UV-active or fluorescent tag. masterorganicchemistry.comchemguide.co.uk |

| Amidation | Amine (e.g., Benzylamine) | Carboxylic Acid (-COOH) | Decreases polarity; allows for the introduction of specific tags for enhanced detection. researchgate.net |

Beyond chromatography, derivatization can be used to create spectroscopic probes for detection by other analytical techniques, such as mass spectrometry (MS). The functional groups of this compound can be used to "tag" other molecules of interest that may otherwise be difficult to detect.

A closely related compound, 2-sulfobenzoic anhydride (B1165640), is used to derivatize phenols for analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). researchgate.net The anhydride reacts with the phenolic hydroxyl group to form a sulfonate ester. This introduces a negatively charged sulfonate group, which significantly enhances the ionization efficiency and allows for sensitive detection in the negative-ion mode of the mass spectrometer. researchgate.net A similar strategy could be employed with this compound. Its carboxylic acid or sulfinic acid group could be activated and reacted with a target analyte, covalently linking the benzo-sulfinate moiety to the molecule. This would tag the analyte for highly sensitive MS detection. Such functionalization strategies are crucial for identifying and quantifying compounds in complex biological systems where spectroscopic probes are used to understand molecular location and function. nih.gov

Esterification and Amidation for Chromatographic Analysis

Role in the Development of Specialty Chemicals and Functional Materials

Specialty chemicals are valued for their performance or function rather than their composition. This compound and its derivatives contribute to this field as intermediates and as key components of advanced functional materials.

The related compound 2,2′-dithiodibenzoic acid, which is structurally linked to this compound, is classified as a specialty chemical with applications in agrochemicals. vasantchemicals.com Furthermore, 2-sulfobenzoic acid, the oxidized analog, is a known precursor in the synthesis of dyes and pharmaceuticals. cymitquimica.com This suggests the potential of this compound as a valuable intermediate in the production of a range of specialty chemicals.

Perhaps its most significant role is in the development of functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). As discussed previously, substituted benzoic acids are critical building blocks for these materials. rsc.org By reacting this compound or its isomers with transition metal ions, it is possible to create extended networks with specific topologies and properties. researchgate.net These materials can be designed to have high porosity, catalytic activity, or specific electronic properties, making them suitable for applications in gas separation, chemical sensing, and heterogeneous catalysis. researchgate.netresearchgate.net The ability to functionalize solid supports like silica with sulfonic acids derived from sulfinic acids also represents a key method for creating functional materials in the form of solid acid catalysts, which are widely used in industrial chemical processes. mdpi.com

Precursor in Dyestuff and Pigment Synthesis

The synthesis of dyes and pigments often involves aromatic compounds that can be functionalized to produce chromophores and auxochromes. While aromatic sulfonic acids are common intermediates in dye manufacturing, providing water solubility and influencing the final color, the direct use of this compound as a primary precursor in large-scale commercial dyestuff synthesis is not widely documented in publicly available literature.

However, the chemistry of sulfinic acids and their derivatives is relevant to dyeing processes. For instance, certain sulfinic acid derivatives have been explored for their role in textile treatments. A patent describes the use of specific sulfinic acid derivatives, though not this compound itself, in processes related to dyeing and printing textiles. researchgate.net The reactivity of the sulfinic acid group allows for various chemical transformations that could be harnessed in the creation of novel colorants.

In a broader context, benzoic acid derivatives have been investigated as luminescent sublimation dyes. For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid have been identified as potential luminescent dyes for developing latent fingerprints. google.com This suggests that the benzoic acid scaffold, which this compound is a part of, is a viable backbone for dye development. The specific contribution of the 2-sulfino group to the chromophoric system would be a subject for further research.

Contributions to Polymer and Material Science

In the realm of polymer and material science, this compound and its isomers are noted for their potential as building blocks for functional materials. While specific applications of this compound in mainstream polymer production are not extensively detailed, its structural features suggest its utility as a ligand in the formation of coordination polymers and other complex materials.

Coordination polymers are of significant interest for their potential applications in areas such as catalysis, gas storage, and sensing. The development of these materials relies on ligands that can bind to metal centers to form extended networks. Research on 4-sulfinobenzoic acid, an isomer of this compound, has shown that it can be used to create novel coordination complexes with metal ions like zinc (II) and cadmium (II). researchgate.net These complexes can form one-dimensional covalent chains, demonstrating the capability of the sulfinate group to act as a bridging ligand. researchgate.net This suggests that this compound could similarly be employed to construct new functional materials with unique structural and electronic properties. researchgate.net

Furthermore, patents have listed "this compound" in the context of polymers, indicating its relevance in the field, although the specific roles are not always detailed. researchgate.net The closely related 2-sulfobenzoic acid, in the form of its cyclic anhydride, is used in the esterification of hydroxylated polymers to create strong acid homopolymers and diblock copolymers. This highlights the utility of the sulfated benzoic acid structure in modifying polymer properties.

The table below summarizes the properties of this compound.

| Property | Value |

| Chemical Formula | C₇H₆O₄S |

| IUPAC Name | This compound |

| Molar Mass | 186.19 g/mol |

| CAS Number | 13165-80-5 |

| Appearance | Solid |

| Synonyms | o-sulfinobenzoic acid, o-Carboxybenzenesulfinic acid |

Environmental and Industrial Applications (e.g., heavy metal removal from wastewater)

The presence of heavy metals in wastewater is a significant environmental concern, and various chemical and physical methods are employed for their removal. The ability of certain organic molecules to chelate or precipitate metal ions is a key principle in many of these methods.

While there is extensive research on various adsorbents for heavy metal removal, including biomass-derived materials and synthetic polymers, the specific application of this compound for this purpose is not well-documented in the available scientific literature. Studies on heavy metal removal often focus on materials with functional groups that have a high affinity for metal ions, such as carboxylates, amines, and thiols.

The related compound, 2-sulfobenzoic acid, is noted for its environmental applications, including a role in the removal of heavy metals from wastewater due to its ability to form complexes with metal ions. In contrast, research involving this compound has identified it as a degradation product in certain chemical reactions, such as the decomposition of thimerosal, rather than as an agent for environmental remediation.

The potential for this compound to act as a chelating agent for heavy metals exists due to its carboxyl and sulfinate groups. However, its efficacy and practicality for wastewater treatment would require dedicated research to establish its adsorption capacity, selectivity for different metal ions, and performance under various environmental conditions.

The following table compares the documented applications of 2-Sulfobenzoic acid with the available information for this compound in the specified areas.

| Application Area | 2-Sulfobenzoic Acid | This compound |

| Dyestuff & Pigment Synthesis | Used in the synthesis of dyes and pigments to increase water solubility and enhance performance. | Limited direct evidence; related benzoic acid and sulfinic acid derivatives are used in dye and textile applications. researchgate.netgoogle.com |

| Polymer & Material Science | Its cyclic anhydride is used to synthesize strong acid homopolymers and diblock copolymers. | Listed in patents related to polymers; isomers used to create coordination polymers, suggesting potential as a ligand for functional materials. researchgate.netresearchgate.net |

| Heavy Metal Removal | Utilized in environmental chemistry for the removal of heavy metals from wastewater through complex formation. | Not documented as an agent for heavy metal removal; identified as a degradation product in other contexts. |

Broader Scientific Context and Future Research Horizons for 2 Sulfinobenzoic Acid

Interrelationship with Sulfonic Acids and Other Sulfur-Containing Benzoic Acid Derivatives

2-Sulfinobenzoic acid holds a unique position among sulfur-containing benzoic acid derivatives due to the intermediate oxidation state of its sulfur atom. This structure dictates its chemical reactivity and its relationship with analogous compounds such as sulfonic acids and thiols.

The sulfinic acid group (-SO₂H) is structurally related to the more highly oxidized sulfonic acid group (-SO₃H) and the less oxidized sulfanyl (B85325) group (-SH, also known as a thiol or mercapto group). Sulfonic acids are notably strong acids, with pKa values significantly lower than their corresponding carboxylic acids. wikipedia.org For instance, p-Toluenesulfonic acid has a pKa of -2.8, making it much stronger than benzoic acid (pKa 4.20). wikipedia.org This high acidity stems from the extensive resonance stabilization of the sulfonate anion. In contrast, sulfinic acids are weaker acids.

The chemical behavior of this compound is often characterized by its potential for oxidation. It can be oxidized to 2-sulfobenzoic acid, its sulfonic acid analogue. nih.govnih.gov This conversion has been observed to be catalyzed by metal ions, such as Cu²⁺, in abiotic reactions. nih.govnih.govasm.org This oxidation is a key transformation, linking the sulfinic and sulfonic acid derivatives.

Conversely, this compound can be formed from compounds with sulfur in a lower oxidation state. For example, it is a known degradation product of thimerosal (B151700), where the thiosalicylate moiety is oxidized first to dithiosalicylic acid and then further to this compound. nih.govnih.govresearchgate.net The cleavage of the disulfide bond in 2,2′-dithiodibenzoic acid can also lead to the formation of this compound under specific abiotic conditions. nih.gov

Table 1: Comparison of Selected Sulfur-Containing Benzoic Acid Derivatives

| Compound Name | Chemical Formula | Sulfur Functional Group | Oxidation State of Sulfur | Key Chemical Property |

|---|---|---|---|---|

| 2-Mercaptobenzoic acid | C₇H₆O₂S | Sulfanyl (-SH) | -2 | Can dimerize to form disulfides. nih.gov |

| This compound | C₇H₆O₄S | Sulfino (-SO₂H) | +2 | Can be oxidized to sulfonic acid. nih.govnih.gov |

| 2-Sulfobenzoic acid | C₇H₆O₅S | Sulfo (-SO₃H) | +4 | A strong acid, highly water-soluble. wikipedia.orgsolubilityofthings.com |

Implications for Environmental Biogeochemistry and Microbial Metabolism (e.g., biodegradation studies)

The environmental fate and microbial metabolism of this compound are closely tied to the biogeochemical cycling of sulfur. Organosulfur compounds are integral to environmental processes, and their biodegradation is a key mechanism for returning sulfur to the inorganic pool. asm.org

Studies have identified this compound as an intermediate in the degradation of more complex organosulfur molecules. For example, it is detected during the abiotic decomposition of thimerosal and the subsequent reaction of 2,2′-dithiodibenzoic acid. nih.gov While its direct microbial degradation pathway is not extensively detailed, the metabolism of related compounds provides significant insight. For instance, the bacterium Variovorax sp. strain RM6 can mineralize 2,2′-dithiodibenzoic acid, a process that involves the release of sulfate. asm.org Although this compound was not detected as a direct intermediate in the microbial pathway of this specific strain, the study noted its formation through abiotic reactions. nih.govasm.org

The biodegradation of the sulfonic acid analogue, 2-sulfobenzoic acid, has been studied more directly. A bacterium, Pseudomonas sp. strain SB(W), was isolated from creosote-contaminated soil and was capable of using 2-sulfobenzoic acid as its sole source of carbon, sulfur, and energy, with a nearly complete release of the sulfur as sulfate. nih.gov This bacterium produced transient metabolites, including 2,3-dihydroxybenzoic acid and salicylic (B10762653) acid, indicating a pathway involving the removal of the sulfo group followed by ring cleavage. nih.gov The ability of microorganisms to degrade aromatic sulfonic acids suggests that similar pathways could potentially be involved in the metabolism of this compound after its initial oxidation to 2-sulfobenzoic acid.

The presence of these compounds and their degradation intermediates in the environment highlights the role of microbial communities in the turnover of aromatic sulfur compounds. d-nb.infocabidigitallibrary.org

Table 2: Summary of Relevant Biodegradation Research

| Organism/System | Substrate | Key Metabolites/Products Mentioned | Research Focus | Citation(s) |

|---|---|---|---|---|

| Variovorax sp. strain RM6 | 2,2′-Dithiodibenzoic acid | Benzoic acid, Carbon dioxide, Sulfate | Mineralization of a disulfide derived from dibenzothiophene (B1670422) metabolism. | nih.gov, asm.org |

| Pseudomonas sp. strain SB(W) | 2-Sulfobenzoic acid | 2,3-Dihydroxybenzoic acid, Salicylic acid, Sulfate | Aerobic degradation of 2-sulfobenzoic acid by a soil bacterium. | nih.gov |

| Abiotic Decomposition | Thiomersal, 2,2′-Dithiodibenzoic acid | This compound, 2-Sulfobenzoic acid | Abiotic formation of sulfinic and sulfonic acids from precursors. | nih.gov, nih.gov |

Cross-Disciplinary Research Avenues in Chemical Biology and Green Chemistry

The unique chemical properties of this compound open up potential research avenues in the interdisciplinary fields of chemical biology and green chemistry.

Chemical Biology: In chemical biology, which uses chemical tools to study and manipulate biological systems, sulfinic acids and their derivatives can serve various roles. chemscene.com The reactivity of the sulfinate group could be harnessed for the development of bioconjugation reagents or probes. For instance, the sulfinate moiety can participate in specific chemical reactions, allowing for the selective labeling of biomolecules. The study of its metabolic fate and the enzymes that may interact with it, such as those in the cysteine pathway leading to taurine, could reveal new biological functions for sulfinates. researcher.life

Green Chemistry: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgliverpool.ac.uk The principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalysis, provide a framework for evaluating the synthesis and application of this compound. snu.ac.kracs.org

Research in this area could focus on:

Greener Synthesis Routes: Developing synthetic pathways to this compound that avoid hazardous reagents or solvents and improve energy efficiency. Traditional methods for producing related compounds often involve stoichiometric reagents that generate significant waste. snu.ac.kr

Catalytic Applications: Investigating the potential of this compound or its metal complexes as catalysts. The sulfonic acid derivatives are widely used as strong acid catalysts in organic synthesis. britannica.com Exploring the catalytic activity of sulfinic acids could lead to new, selective catalytic systems.

Renewable Feedstocks: Exploring synthetic routes that start from renewable bio-based materials instead of petroleum-based feedstocks like benzene (B151609), which is a traditional precursor for adipic acid, a different type of dicarboxylic acid. rjpn.org

The in-situ formation of sulfinates from mercaptans under solvothermal conditions to create coordination polymers also points to novel synthetic strategies in materials chemistry that align with green chemistry principles by potentially simplifying reaction steps. researchgate.net

Emerging Methodologies and Techniques for the Study of this compound

The detection and characterization of this compound rely on a suite of modern analytical techniques. Advances in these methodologies are crucial for studying its role in complex chemical and biological systems.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation and quantification of this compound and its derivatives. nih.gov Methods often employ a reverse-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile). nih.govust.edu Detection is typically achieved using a UV-visible diode array detector, with monitoring at a wavelength around 240 nm. nih.gov The versatility of HPLC allows for the analysis of complex mixtures, such as culture supernatants from biodegradation studies. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly after derivatization of the analyte to increase its volatility. nih.gov For instance, derivatization with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) allows for the analysis of polar compounds like carboxylic acids. nih.gov

Spectroscopic and Other Techniques:

Mass Spectrometry (MS): Used in conjunction with liquid chromatography (LC-MS), it provides definitive identification based on the mass-to-charge ratio of the molecule. This was used to confirm the formation of a sulfitolysis product of 2,2′-dithiodibenzoic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation of newly synthesized derivatives or isolated metabolites.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups. The conversion of a thiol to a sulfinate, for example, can be authenticated by the appearance of strong signals corresponding to the S=O bonds in the sulfinate group. researchgate.net

Electrochemical Methods: Techniques like cyclic voltammetry can be used to study the redox properties of this compound and its metal complexes, providing insight into their potential as catalysts or their behavior in electron transfer processes. researchgate.net

These advanced analytical methods are essential for future research, enabling sensitive detection, precise quantification, and detailed structural characterization of this compound in various matrices.

Table 3: Analytical Techniques for Sulfur-Containing Aromatic Acids

| Technique | Application | Typical Parameters/Methodology | Citation(s) |

|---|---|---|---|

| HPLC | Quantification of 2-sulfobenzoic acid and related compounds. | Column: LiChrosopher 100 RP-18. Mobile Phase: Acetonitrile-water with acetic acid and KH₂PO₄. Detection: UV at 240 nm. | nih.gov |

| GC-MS | Identification of derivatized acids. | Derivatization: Use of agents like MTBSTFA to increase volatility. | nih.gov |

| LC-MS | Confirmation of product identity in reactions. | Analysis of reaction products like 2-(S-sulfo)benzoic acid. | nih.gov |

| FTIR | Functional group identification. | Authentication of the sulfinate group by identifying S=O stretching frequencies. | researchgate.net |

Conclusion and Outlook on 2 Sulfinobenzoic Acid Research

Synthesis of Current Academic Contributions and Methodological Advancements

The synthesis of 2-sulfinobenzoic acid and its derivatives has been approached through several methodologies, reflecting the compound's growing importance. A prevalent method involves the reduction of the more stable 2-sulfobenzoic acid or its derivatives. This transformation can be achieved using various reducing agents, with the specific choice of reagent influencing the reaction's efficiency and selectivity.

Another significant synthetic route is the oxidation of corresponding thiol precursors. For instance, the controlled oxidation of 2-thiosalicylic acid can yield this compound. This method's success is contingent on the careful control of oxidizing conditions to prevent over-oxidation to the sulfonic acid.

Furthermore, organometallic approaches have been employed. The reaction of specific organolithium or Grignard reagents with sulfur dioxide, followed by acidic workup, can introduce the sulfinic acid moiety onto the benzoic acid backbone. This technique offers a versatile pathway to a range of substituted this compound derivatives.

Recent advancements have focused on improving the efficiency and environmental footprint of these syntheses. This includes the exploration of milder and more selective reagents, as well as the development of one-pot procedures to streamline the synthetic process and minimize waste.

Identification of Critical Knowledge Gaps and Unexplored Research Directions

Despite the progress in understanding this compound, several knowledge gaps remain, presenting opportunities for future research.

Limited Exploration of Asymmetric Synthesis: While the synthesis of racemic this compound is established, the development of efficient and scalable methods for the asymmetric synthesis of chiral derivatives remains a significant challenge. Chiral sulfinates are valuable in stereoselective synthesis, and the development of catalytic asymmetric methods to access enantioenriched this compound derivatives would be a major advancement.

In-depth Mechanistic Studies: The precise mechanisms of many reactions involving this compound, particularly in the context of catalysis and materials synthesis, are not fully elucidated. Detailed mechanistic investigations using computational and experimental techniques would provide a deeper understanding of its reactivity and guide the rational design of new applications.

Expansion of Coordination Chemistry: The coordination chemistry of this compound with a broader range of metal ions, including lanthanides and actinides, is an area ripe for exploration. uomustansiriyah.edu.iq Such studies could lead to the discovery of novel coordination polymers and metal-organic frameworks with unique electronic, magnetic, or catalytic properties.

Systematic Structure-Activity Relationship Studies: In the realm of medicinal chemistry, while some derivatives have shown biological promise, systematic structure-activity relationship (SAR) studies are lacking. A comprehensive investigation into how modifications of the this compound scaffold affect its biological activity would be invaluable for the development of new therapeutic agents.

Environmental Fate and Transformation: While the biodegradation of related sulfur-containing aromatic compounds has been studied, the specific environmental fate and transformation pathways of this compound and its derivatives are not well-documented. nih.gov Understanding its persistence, degradation products, and potential for bioaccumulation is crucial for assessing its environmental impact.

Prognostications for Future Research Trajectories and Societal Impact

The unique properties of this compound position it as a compound with considerable potential for future scientific and societal impact.

Advanced Catalysis: Future research will likely focus on the development of novel chiral ligands based on the this compound framework for asymmetric catalysis. uclm.esnih.govrsc.org These catalysts could enable more efficient and selective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, contributing to more sustainable chemical manufacturing.

Functional Materials: The use of this compound and its derivatives as building blocks for functional materials, such as metal-organic frameworks (MOFs) and coordination polymers, is a promising avenue. rsc.orgsigmaaldrich.commdpi.comnih.govenpress-publisher.com These materials could find applications in gas storage and separation, sensing, and heterogeneous catalysis, addressing key societal challenges in energy and environmental science.

Therapeutic Innovations: Continued exploration of the pharmacological potential of this compound derivatives could lead to the discovery of new drug candidates. smolecule.comnih.govd-nb.infomdpi.comresearchgate.netdrugbank.com Its ability to serve as a scaffold for designing enzyme inhibitors or modulators of biological pathways suggests potential applications in treating a range of diseases.

Environmental Remediation: A better understanding of the biodegradation of this compound could inform strategies for the environmental remediation of organosulfur pollutants. nih.govscirp.orgd-nb.infocabidigitallibrary.org Microorganisms capable of degrading this compound could be harnessed for bioremediation technologies.

Q & A

Basic: What experimental protocols are recommended for synthesizing 2-sulfinobenzoic acid with high purity?

To ensure reproducibility, synthesis protocols should include:

- Stepwise characterization : Use NMR (¹H/¹³C) and FT-IR to confirm intermediate sulfinic acid groups and final product structure. For new compounds, elemental analysis (C, H, S, O) is essential to validate purity .

- Purification methods : Column chromatography (e.g., silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization (solvent: ethanol/water) to achieve ≥95% purity .

- Safety protocols : Handle sulfinic intermediates under inert atmosphere (N₂/Ar) to prevent oxidation to sulfonic acids .

Basic: How should researchers validate the identity of this compound derivatives using spectroscopic data?

A multi-technique approach is critical:

Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?

Conflicting reports often arise from:

- Sample history : Hydration state (anhydrous vs. monohydrate) significantly affects solubility. Pre-dry samples at 100°C for 4 hours before testing .

- Methodological variability : Use standardized conditions (e.g., USP rotating paddle method at 37°C) and report solvent pH (sulfinic acids are pH-sensitive) .

- Statistical rigor : Calculate sFE (sampling and analytical error) to quantify uncertainty. For example, a ±5% error margin in solubility measurements may explain discrepancies .

Advanced: What strategies optimize the detection of sulfinic acid intermediates in reaction mechanisms?

- Trapping agents : Use methyl acrylate to stabilize transient sulfinic acid intermediates via Michael addition, followed by LC-MS/MS analysis .

- In-situ monitoring : Employ Raman spectroscopy with a 785 nm laser to track S-O bond vibrations (950–1050 cm⁻¹) without quenching reactions .

- Computational modeling : DFT (B3LYP/6-311+G(d,p)) predicts intermediates’ stability and reaction pathways, guiding experimental design .

Advanced: How should researchers address low yields in this compound synthesis via sulfination of benzoic acid derivatives?

Key factors to troubleshoot:

- Oxidation control : Add antioxidants (e.g., BHT) to reaction mixtures and use degassed solvents .

- Catalyst optimization : Screen transition-metal catalysts (e.g., CuI vs. Pd(OAc)₂) for sulfinic acid transfer efficiency. For example, CuI increases yields by 20% in DMF at 80°C .

- Byproduct analysis : Use GC-MS to identify sulfonic acid byproducts; adjust stoichiometry (e.g., Na₂SO₃:benzoic acid ratio from 1:1 to 1.5:1) to minimize overoxidation .

Basic: What are the best practices for reporting this compound data in manuscripts?

- Structured formatting :

- Reproducibility : Document solvent batch numbers, equipment calibration dates, and ambient conditions (e.g., humidity during crystallization) .

Advanced: How can researchers design studies to explore this compound’s role in radical scavenging or enzymatic inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.